molecular formula C25H30FN3O B5088780 N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide

Cat. No.: B5088780
M. Wt: 407.5 g/mol
InChI Key: YZLUOMXRKUQCFU-UHFFFAOYSA-N
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Description

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide is a complex organic compound that features a piperidine ring, an indole moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the piperidine and indole intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This involves the reaction of 2-(2-fluorophenyl)ethylamine with a suitable piperidine precursor under controlled conditions.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.

    Coupling Reaction: The piperidine intermediate is then coupled with the indole derivative using a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biology: The compound’s interaction with biological receptors can be studied to understand its potential as a therapeutic agent.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperidine ring may modulate the compound’s binding affinity and selectivity. The fluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[2-(2-chlorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide
  • N-[[1-[2-(2-bromophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide

Uniqueness

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O/c1-28(25(30)16-21-17-27-24-9-5-3-7-22(21)24)18-19-10-13-29(14-11-19)15-12-20-6-2-4-8-23(20)26/h2-9,17,19,27H,10-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLUOMXRKUQCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=CC=C2F)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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